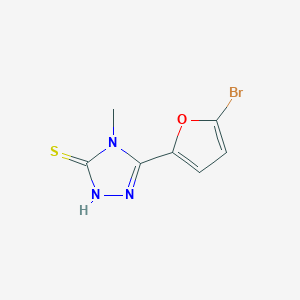
5-(5-bromo-2-furyl)-4-methyl-4H-1,2,4-triazole-3-thiol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(5-Bromo-2-furyl)-4-methyl-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that features a unique combination of a bromo-substituted furan ring and a triazole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(5-bromo-2-furyl)-4-methyl-4H-1,2,4-triazole-3-thiol typically involves the following steps:
Bromination of 2-furyl compounds: The starting material, 2-furyl compounds, undergoes bromination to introduce the bromo substituent at the 5-position of the furan ring.
Formation of the triazole ring: The brominated furan compound is then reacted with appropriate reagents to form the triazole ring. This step often involves the use of hydrazine derivatives and other nitrogen-containing reagents.
Introduction of the thiol group: The final step involves the introduction of the thiol group at the 3-position of the triazole ring. This can be achieved through various methods, including thiolation reactions using thiolating agents.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and triazole formation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques.
化学反应分析
Types of Reactions
5-(5-Bromo-2-furyl)-4-methyl-4H-1,2,4-triazole-3-thiol can undergo various types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The bromo substituent can be reduced to form the corresponding furan compound.
Substitution: The bromo substituent can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: 5-(2-furyl)-4-methyl-4H-1,2,4-triazole-3-thiol.
Substitution: Various substituted furan-triazole-thiol derivatives.
科学研究应用
5-(5-Bromo-2-furyl)-4-methyl-4H-1,2,4-triazole-3-thiol has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antifungal, and anticancer agent.
Materials Science: The compound is studied for its electronic properties and potential use in organic semiconductors.
Biology: It is used in biochemical assays to study enzyme inhibition and protein interactions.
Industry: The compound is explored for its use in the synthesis of advanced materials and as a precursor for other heterocyclic compounds.
作用机制
The mechanism of action of 5-(5-bromo-2-furyl)-4-methyl-4H-1,2,4-triazole-3-thiol involves its interaction with molecular targets such as enzymes and receptors. The bromo substituent and the thiol group play crucial roles in binding to active sites and modulating biological activity. The compound can inhibit enzyme activity by forming covalent bonds with thiol groups in the enzyme’s active site, leading to enzyme inactivation.
相似化合物的比较
Similar Compounds
- 2-(5-Bromo-2-furyl)quinoxaline
- 3-(5-Bromo-2-furyl)-2-quinoxalone
- 3-(5-Nitro-2-furyl)-2-(5-bromo-2-furyl)acrylic acid
Uniqueness
5-(5-Bromo-2-furyl)-4-methyl-4H-1,2,4-triazole-3-thiol is unique due to its combination of a bromo-substituted furan ring and a triazole ring with a thiol group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
属性
IUPAC Name |
3-(5-bromofuran-2-yl)-4-methyl-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrN3OS/c1-11-6(9-10-7(11)13)4-2-3-5(8)12-4/h2-3H,1H3,(H,10,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PETGUNMIFOCGMU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NNC1=S)C2=CC=C(O2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrN3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![[4-(2-Aminoethyl)phenyl]dimethylamine dihydrochloride](/img/structure/B1292819.png)
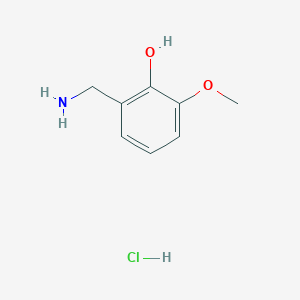

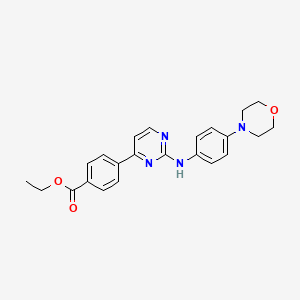

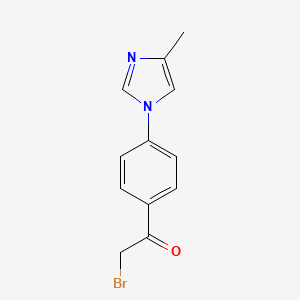
![2-bromo-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B1292828.png)
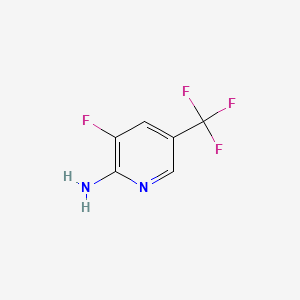
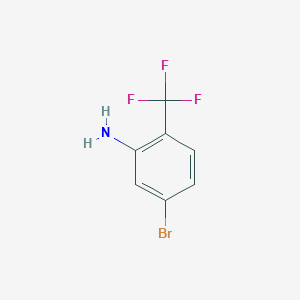
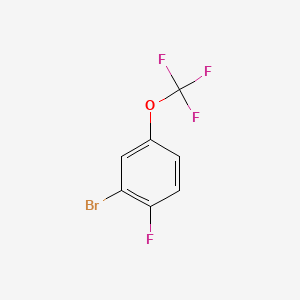
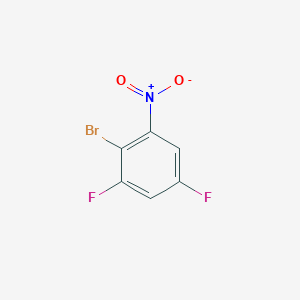
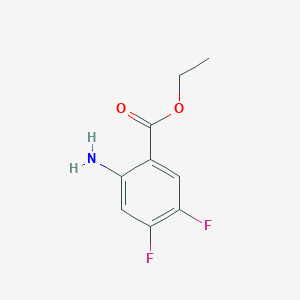
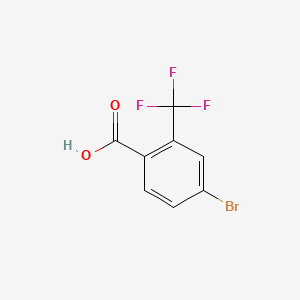
![3-(3,4-dimethoxyphenyl)-N-(furan-2-ylmethyl)imidazo[1,2-b]pyridazin-6-amine](/img/structure/B1292841.png)
